Regioisomeric Differentiation: 2-Thienyl vs. 3-Thienyl Substitution Alters Computed Lipophilicity (ΔXLogP3 = 0.3)
The target compound (thiophene 2-yl substitution) exhibits a computed XLogP3-AA of 2.6, versus 2.3 for its 3-thienyl regioisomer 1-(5-chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS 1698345-75-3) [1][2]. This ΔXLogP3 of +0.3 represents a meaningful difference in predicted membrane permeability and non-specific protein binding that can affect both screening hit rates and downstream ADME profiles. All other computed descriptors (MW, HBD, HBA, TPSA, rotatable bond count) are identical between the two regioisomers [1][2], making lipophilicity the sole computable differentiating factor at the molecular descriptor level.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | 3-Thienyl regioisomer (CAS 1698345-75-3): XLogP3-AA = 2.3 |
| Quantified Difference | ΔXLogP3 = +0.3 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
In fragment-based screening and HTS library design, a ΔXLogP of 0.3 can shift predicted logD and influence hit confirmation rates in biochemical vs. cellular assays, making regioisomeric identity a binding decision criterion for library procurement.
- [1] PubChem. Compound Summary for CID 79538686: 1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one. XLogP3-AA = 2.6. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 105557396: 1-(5-Chlorothiophen-3-yl)-2-(pyrrolidin-2-yl)ethan-1-one. XLogP3-AA = 2.3. Accessed May 2026. View Source
